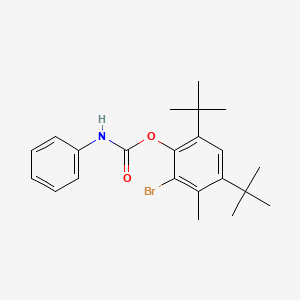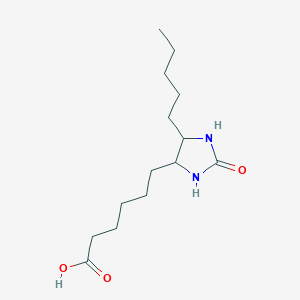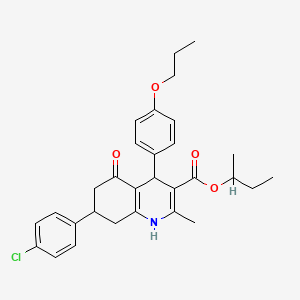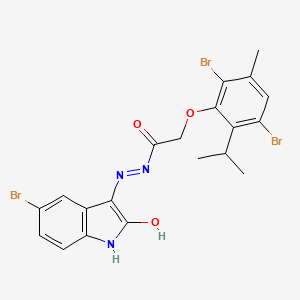
2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 451.6 g/mol.
Mécanisme D'action
The mechanism of action of 2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate is not fully understood. However, it is believed that the compound interacts with the active sites of enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate exhibits low toxicity and does not cause any significant biochemical or physiological effects in vivo. However, further studies are required to fully understand the compound's safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate. One of the major areas of research is in the development of organic electronic devices, where the compound has shown promising results. Additionally, the compound's potential as an enzyme inhibitor makes it a potential candidate for the development of new drugs. Further studies are also required to fully understand the compound's safety profile and its potential applications in other fields such as catalysis and materials science.
Méthodes De Synthèse
The synthesis of 2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate involves the reaction of 2-bromo-4,6-di-tert-butyl-3-methylphenol with phenyl isocyanate in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
2-bromo-4,6-di-tert-butyl-3-methylphenyl phenylcarbamate has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of organic electronics. The compound has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as field-effect transistors and solar cells.
Propriétés
IUPAC Name |
(2-bromo-4,6-ditert-butyl-3-methylphenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO2/c1-14-16(21(2,3)4)13-17(22(5,6)7)19(18(14)23)26-20(25)24-15-11-9-8-10-12-15/h8-13H,1-7H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQONAXDNSGZADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)OC(=O)NC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromo-4,6-ditert-butyl-3-methylphenyl) N-phenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)



![1-(4-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143988.png)
![1-(benzyloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5143996.png)
![2-phenoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144000.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5144003.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5144015.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5144030.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5144038.png)
